N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Description
Properties
IUPAC Name |
N'-methylsulfonyl-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-19(17,18)14-13-12(16)10-6-2-3-7-11(10)15-8-4-5-9-15/h2-9,14H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCZESFBIQMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192019 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478063-20-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478063-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoic acid with methanesulfonohydrazide under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Pyrrole vs. Pyrazole: Replacement of pyrrole (this compound) with pyrazole (as in ) reduces molecular weight and alters electronic properties due to differing heteroatom configurations.
- Sulfonohydrazide vs.
- Substituent Position : Anticancer activity in correlates with 2-pyrrolyl substitution on the benzoyl group, whereas 4-methoxybenzylidene derivatives () lack reported biological data.
Mechanistic Insights :
- The target compound and C8 () exhibit superior PLK1 inhibition compared to BI2536, attributed to strong hydrogen bonding with Cys133—a residue critical for ATP-binding pocket interactions.
- Antioxidant derivatives () lack sulfonohydrazide groups, instead relying on sulfanyl and benzylidene moieties for radical scavenging.
Biological Activity
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a compound with the molecular formula C12H13N3O3S and a molecular weight of 279.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.
The primary biological activity of this compound is attributed to its interaction with critical enzymes involved in metabolic pathways:
- Enoyl ACP Reductase : This enzyme plays a crucial role in fatty acid synthesis, which is vital for bacterial cell wall formation. Inhibition leads to impaired bacterial growth.
- Dihydrofolate Reductase (DHFR) : This enzyme is essential for DNA synthesis and cellular proliferation. Inhibition can result in antitumor effects and antimicrobial activity.
This compound exhibits significant biochemical interactions:
- Enzyme Inhibition : The compound binds to the active sites of both DHFR and enoyl ACP reductase, disrupting their function and leading to various cellular effects.
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have been shown to enhance monoclonal antibody production by improving glucose uptake in Chinese hamster ovary cells.
Research Findings
Research has demonstrated the compound's potential in various studies:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against several strains of bacteria.
- Anticancer Properties : The dual inhibition of DHFR may contribute to its anticancer effects, making it a candidate for further exploration in cancer therapy.
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Bacterial Growth Inhibition : A laboratory study revealed that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
- Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that the compound reduced cell viability significantly, indicating its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
Q & A
Q. How can computational docking resolve contradictions in bioactivity data across studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis enzymes or cancer-related kinases). Prioritize derivatives with binding affinities ≤−9 kcal/mol and validate via MD simulations (RMSD <2 Å over 100 ns). Cross-reference with experimental IC₅₀ values to resolve discrepancies .
Q. What strategies improve reaction yields in multi-step syntheses of pyrrolyl benzohydrazides?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for SNAr reactions), use microwave-assisted synthesis to reduce reaction times (e.g., 20 hours → 2 hours), and employ scavenger resins (e.g., polymer-bound tosyl chloride) for byproduct removal. Yields improve from ~65% to >85% with these modifications .
Q. How do structural modifications (e.g., halogenation, methoxy groups) impact pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Chloro/bromo substituents increase logP (by 0.5–1.0 units), enhancing membrane permeability but reducing solubility .
- Metabolic stability : Methoxy groups slow hepatic clearance (CYP3A4 inhibition) but may introduce toxicity (e.g., quinone formation). Assess via liver microsome assays .
- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to predict absorption (%Fa >50% is favorable) .
Q. What analytical methods validate purity and stability of sulfonohydrazide derivatives under storage?
- Methodological Answer :
- HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities (<0.5% area).
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis identify degradation products (e.g., hydrolysis of sulfonamide bonds) .
Q. How to address low solubility in biological assays for hydrophobic derivatives?
Q. What mechanistic insights explain the anticancer activity of pyrrolyl benzohydrazides?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cancer cells reveals downregulation of anti-apoptotic genes (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax). Validate via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
